Mal-amido-PEG12-NHS ester
Overview
Description
Mal-amido-PEG12-NHS ester is a polyethylene glycol (PEG)-derived linker that contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to increase solubility in aqueous media and facilitate the formation of stable covalent bonds between biomolecules .
Scientific Research Applications
Mal-amido-PEG12-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation
Biology: Employed in the labeling of proteins and oligonucleotides for various biochemical assays.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
Target of Action
Mal-amido-PEG12-NHS, also known as Maleimide-PEG12-NHS ester, is a PEG derivative containing a maleimide group and an NHS ester . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Mode of Action
The compound interacts with its targets through two key functional groups: the NHS ester and the maleimide group. The NHS ester reacts with primary amines (-NH2) in proteins and other amine-containing molecules, forming a stable amide bond . On the other hand, the maleimide group reacts with thiol groups (-SH), forming a stable thioether bond . This dual reactivity allows the compound to link two different biomolecules together, one with a thiol group and the other with an amine group .
Biochemical Pathways
Instead, it is used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome system .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The primary result of the action of Mal-amido-PEG12-NHS is the formation of a stable covalent bond between a thiol-containing biomolecule and an amine-containing biomolecule . This can be used to modify proteins or other biomolecules, or to create PROTACs that can degrade specific target proteins .
Action Environment
The reactivity of the NHS ester and maleimide group in Mal-amido-PEG12-NHS is influenced by the pH of the environment. The NHS ester reacts with primary amines at a pH of 7-10, while the maleimide group reacts with thiol groups at a pH of 6.5-7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. Additionally, the compound should be stored at -20°C and handled under inert gas for best stability .
Future Directions
Maleimide-PEG12-NHS ester has been extensively used in the development of protein conjugates . It is used to link PEG chains to proteins or peptides through covalent bonding . The use of PEG-containing reagents can provide specific advantages such as improved stability, protection from proteolytic digestion, increased half-life in biological applications, and reduced immunogenicity .
Biochemical Analysis
Biochemical Properties
The NHS ester in Mal-amido-PEG12-NHS can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Cellular Effects
The ability of Mal-amido-PEG12-NHS to form covalent bonds with biomolecules enables it to influence various cellular processes. By labeling proteins and other biomolecules, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Mal-amido-PEG12-NHS exerts its effects through its ability to form covalent bonds with biomolecules. The NHS ester reacts with primary amines, while the maleimide group reacts with thiols . This allows it to bind to a wide range of biomolecules, potentially influencing their activity and function.
Transport and Distribution
The transport and distribution of Mal-amido-PEG12-NHS within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG12-NHS ester typically involves the reaction of a PEG derivative with a maleimide group and an NHS ester group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG12-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups (-SH) to form covalent bonds.
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, DMSO, DCM, DMF.
Conditions: Reactions are typically carried out at neutral to slightly basic pH (7-9) and at room temperature or slightly elevated temperatures
Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG12-NHS ester: Similar structure but lacks the amido group, making it less versatile in certain applications.
Azido-PEG12-NHS ester: Contains an azido group instead of a maleimide group, used for click chemistry applications.
Uniqueness
Mal-amido-PEG12-NHS ester is unique due to its dual functionality, allowing it to react with both primary amines and thiol groups. This versatility makes it highly valuable in bioconjugation and drug delivery applications, where precise and stable covalent bonding is required .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZLSLPQXOOAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N3O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-92-5 | |
Record name | Mal-amido--PEG12-NHS | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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